molecular formula C21H19N3O2 B2524766 1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912898-07-8

1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Número de catálogo: B2524766
Número CAS: 912898-07-8
Peso molecular: 345.402
Clave InChI: VFMPUMBEFOXWRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-Methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one, with the molecular formula C21H19N3O2 and a molecular weight of 345.402 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a methoxyphenyl group, and a benzodiazole moiety. Below is a summary of its structural characteristics:

PropertyDetails
Molecular FormulaC21H19N3O2
Molecular Weight345.402 g/mol
IUPAC Name1-(3-methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
PurityTypically ≥95%

The biological activity of this compound has been primarily studied in relation to its interactions with various biological targets. Key findings include:

  • Phospholipase Inhibition : Research indicates that compounds with structural similarities may inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition can lead to the excessive accumulation of phospholipids within lysosomes, suggesting potential toxicity or therapeutic implications in drug development .
  • Anticancer Activity : Preliminary studies have shown that similar benzodiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism for this compound requires further investigation but may involve similar pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Inhibition of Lysosomal Phospholipase A2

A study screened various compounds for their ability to inhibit PLA2G15, revealing that many cationic amphiphilic drugs could predictably cause phospholipidosis through this mechanism. The structure of the compound aligns with those known to interact with PLA2G15, warranting further exploration into its inhibitory potential .

Case Study 2: Anticancer Properties

Research on related benzodiazole derivatives has demonstrated their efficacy against various cancer cell lines. For instance, one study reported that certain derivatives induced significant apoptosis in breast cancer cells via mitochondrial pathways. The specific activity of this compound against cancer cells remains to be elucidated but could be promising based on structural analogs .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
PLA2G15 InhibitionPotential for phospholipidosis
Anticancer ActivityInduction of apoptosis
Other Biological EffectsTo be determinedOngoing studies

Aplicaciones Científicas De Investigación

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Studies have shown that structural analogs can inhibit the proliferation of various cancer cell lines. The proposed mechanisms include:

  • DNA Binding : Compounds similar to this one are known to bind to DNA, inhibiting DNA-dependent enzymes and disrupting critical cellular processes necessary for cancer cell proliferation.

The following table summarizes findings from relevant studies on antitumor activity:

CompoundCell LineIC50 (µM)Activity Type
Compound AA549 (Lung)6.26 ± 0.33Antitumor
Compound BHCC827 (Lung)20.46 ± 8.63Antitumor
Compound CNCI-H358 (Lung)16.00 ± 9.38Antitumor

Neurotransmitter Modulation

The benzodiazole component of the compound suggests potential applications in treating anxiety and related disorders by interacting with neurotransmitter systems, particularly through GABAergic pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Antitumor Activity Evaluation : A study evaluated the antitumor activity of several newly synthesized derivatives similar to this compound using both 2D and 3D cell culture methods. The results indicated higher cytotoxicity in 2D assays compared to more complex 3D models, highlighting challenges in drug delivery within tumor microenvironments.
  • Antimicrobial Testing : Some research has explored the antimicrobial properties of related compounds, demonstrating effectiveness against various bacterial strains, thus suggesting potential applications in treating infections.

Propiedades

IUPAC Name

1-(3-methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h1,4-10,13,15H,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPUMBEFOXWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.